1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine
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Overview
Description
1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine is an organic compound with the molecular formula C20H24ClNO It is a piperidine derivative, characterized by the presence of a chlorophenoxy and a phenylpropyl group attached to the piperidine ring
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
N-Alkylation: Using piperidine and 1,3-dihalogen propane to form N-(3-halide propyl) piperidine.
Substitution Reaction: Reacting the intermediate with 3-(4-chlorophenyl) propyl alcohol in an aprotic polar solvent, followed by purification steps to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), alkoxides, amines.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[3-(3-Chlorophenoxy)propyl]piperidine
- 1-[3-(4-Chlorophenyl)propoxy]propyl-piperidine
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and nature of the substituents on the phenyl ring and the length of the alkyl chain connecting the phenyl group to the piperidine ring.
- Unique Properties: 1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to its analogs .
Properties
CAS No. |
62663-39-2 |
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Molecular Formula |
C20H24ClNO |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-[3-(3-chlorophenoxy)-3-phenylpropyl]piperidine |
InChI |
InChI=1S/C20H24ClNO/c21-18-10-7-11-19(16-18)23-20(17-8-3-1-4-9-17)12-15-22-13-5-2-6-14-22/h1,3-4,7-11,16,20H,2,5-6,12-15H2 |
InChI Key |
JKFWEDVHKVUDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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